molecular formula C23H23N3O3S B11435802 3-(2,4-dimethoxyphenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(2,4-dimethoxyphenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11435802
M. Wt: 421.5 g/mol
InChI Key: IVCQZGKXNXNTCY-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrido[2,1-b][1,3,5]thiadiazine Core: This can be achieved through a cyclization reaction involving a suitable thiadiazine precursor and a pyridine derivative under acidic or basic conditions.

    Introduction of the 2,4-dimethoxyphenyl and 4-methylphenyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents such as dimethoxybenzene and methylbenzene derivatives.

    Formation of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethoxyphenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

3-(2,4-dimethoxyphenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial agents.

    Materials Science: Its ability to form stable crystalline structures can be exploited in the development of new materials with specific properties, such as semiconductors or catalysts.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile tool for synthetic chemists.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    Tetrakis(dimethoxyphenyl)adamantane: A compound with a similar aromatic structure but different core framework.

    2,6-diethyl-4-methylphenylpropanedinitrile: Another compound with similar substituents but a different overall structure.

Uniqueness

3-(2,4-dimethoxyphenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is unique due to its combination of aromatic and heterocyclic components, which confer specific chemical and biological properties not found in other similar compounds .

Properties

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-8-(4-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C23H23N3O3S/c1-15-4-6-16(7-5-15)18-11-22(27)26-13-25(14-30-23(26)19(18)12-24)20-9-8-17(28-2)10-21(20)29-3/h4-10,18H,11,13-14H2,1-3H3

InChI Key

IVCQZGKXNXNTCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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